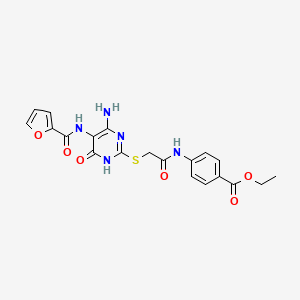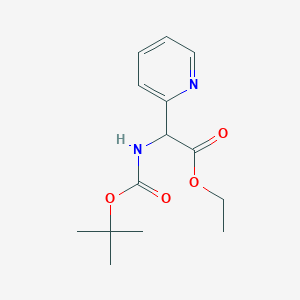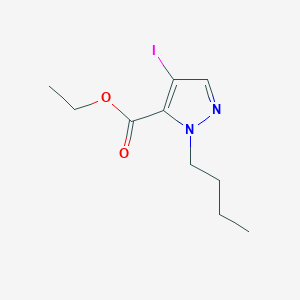
2-((2-Ethoxyethyl)thio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Properties
- Density Functional Theory (DFT) and Quantum Chemical Studies : 2-((2-Ethoxyethyl)thio)pyridine, alongside other related compounds, has been studied for its electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities. These studies are crucial in understanding the molecular behavior of such compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Molecular Transformations and Synthesis
- Synthesis of Related Compounds : Research has detailed the synthesis of various compounds related to this compound, showcasing its potential as a precursor or intermediate in chemical synthesis. This includes the generation of pyrido[3,2-d]pyrimidine derivatives (Urleb, Stanovnik, & Tiŝler, 1990).
Corrosion Inhibition
- Corrosion Inhibition Properties : Certain derivatives of this compound have been synthesized and tested as corrosion inhibitors for steel, demonstrating significant inhibition efficiency. This application is pivotal in industrial contexts, particularly in reducing metal corrosion (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Catalysis and Polymerization
- Catalytic Behavior in Polymerization : Certain derivatives, including those related to this compound, have been evaluated in the polymerization of ethylene, demonstrating varying degrees of activity. This suggests potential applications in the field of polymer synthesis and catalysis (Smit, Tomov, Gibson, White, & Williams, 2004).
Environmental Applications
- Degradation of Pyridine Compounds in Water : Research has explored the degradation mechanisms of pyridine compounds in water, which is relevant for environmental remediation and water treatment. Understanding these mechanisms can guide the development of more efficient methods for removing hazardous compounds from water sources (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Biological Interactions
- Molecular Docking Studies for Biological Interactions : Molecular docking studies involving compounds similar to this compound have been conducted to establish interactions with biological enzymes, such as topoisomerase DNA gyrase. This is significant for understanding potential biological activities and therapeutic applications (Hajam, Saleem, Ali Padhusha, & Mohammed Ameen, 2021).
Eigenschaften
IUPAC Name |
2-(2-ethoxyethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-2-11-7-8-12-9-5-3-4-6-10-9/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVRGADSJSCBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2952548.png)

![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)


![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)





![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2952569.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2952570.png)
